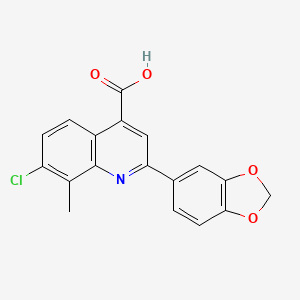

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated precursors with various nucleophiles. For example, the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane involves the reaction of the lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether . Similarly, the synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds is achieved by reacting 1,2-bis(dichlorophosphino)ethane with the appropriate Grignard reagent . These methods suggest that the synthesis of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride could potentially involve a halogenated 2,6-dimethylphenol derivative reacting with an amine, followed by hydrochloride salt formation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride has been characterized using techniques such as NMR and single-crystal X-ray crystallography. For instance, the structure of 1,2-bis(2,6-dimethylphenylphosphino)ethane was determined and crystallized in the triclinic space group . These techniques could be applied to determine the molecular structure of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds can involve various transformations. For example, the reaction of dimethyl acetylenedicarboxylate with different amines resulted in products with a common methoxycarbonylmethylene structural element, where the carbonyl is hydrogen-bonded with an amino group . This indicates that 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride could also undergo reactions that lead to the formation of hydrogen-bonded structures or other types of intramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the hydrolysis of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane showed that the trans isomer hydrolyzes much faster than the cis compound . This suggests that the stereochemistry of a compound can significantly affect its reactivity. The effective synthesis of 1,2-bis(3,4-dimethylphenyl)ethane by Friedel-Crafts alkylation also highlights the influence of catalysts and additives on the yield and selectivity of reactions . These findings could be relevant when studying the properties and reactivity of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology : Research into similar compounds, such as chlorophenols and organochlorine pesticides, reveals concerns regarding their persistence in the environment and potential toxic effects on wildlife and humans. Studies on compounds like 2,4-D (a chlorophenoxy herbicide) and DDT (an organochlorine pesticide) have highlighted their widespread distribution, potential for bioaccumulation, and implications for ecosystem health and human exposure (Zuanazzi, Ghisi, & Oliveira, 2020). These studies underscore the importance of monitoring environmental contaminants and understanding their behavior and breakdown pathways to mitigate adverse effects.

Analytical Detection and Biodegradation : The detection of related compounds in environmental samples and the development of strategies for their biodegradation are critical areas of research. Techniques for analyzing pollutants like novel brominated flame retardants and chlorophenols in various matrices demonstrate the advancement in analytical methodologies and the need for efficient detection systems to assess and manage environmental risks (Zuiderveen, Slootweg, & de Boer, 2020). Furthermore, studies on microbial degradation of pollutants highlight the role of microorganisms in breaking down complex compounds, offering potential pathways for remediating contaminated sites (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Synthesis and Applications in Organic Chemistry : The research on the synthesis and applications of biomass-derived chemicals, such as 5-Hydroxymethylfurfural (HMF), illustrates the potential of using organic compounds as precursors for producing value-added chemicals and materials (Fan, Verrier, Queneau, & Popowycz, 2019). This line of investigation suggests that compounds with structural similarities to 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride could serve as building blocks in synthetic organic chemistry, contributing to the development of sustainable materials and chemicals from renewable resources.

Safety and Hazards

The compound is classified as dangerous according to the GHS05 classification . It can cause eye damage (H318) and should be handled with appropriate safety measures . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(2)10(8)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGRMVYRNGLOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride | |

CAS RN |

313527-92-3 |

Source

|

| Record name | 2-(2-aminoethoxy)-1,3-dimethylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)